1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile

NNRTI resistance HIV-1 reverse transcriptase antiviral potency

VRX-329747 is a prototypical member of the indolopyridone (INDOPY) class of non‑nucleoside reverse transcriptase inhibitors (NNRTIs) that function as nucleotide‑competing RT inhibitors (NcRTIs), targeting HIV‑1 reverse transcriptase (RT) via a mechanism fundamentally distinct from both classic NNRTIs and nucleoside RT inhibitors (NRTIs). Its core pyrido[3,2‑b]indole scaffold with a 4‑nitrophenyl N1‑substituent and a 3‑carbonitrile group confers low nanomolar anti‑HIV‑1 activity (wild‑type EC₅₀ = 156 nM) and a resistance mutation fingerprint that maps to the RT catalytic site rather than the hydrophobic NNRTI pocket, making it chemically and mechanistically non‑interchangeable with first‑ and second‑generation NNRTIs.

Molecular Formula C18H10N4O3
Molecular Weight 330.3 g/mol
CAS No. 304465-35-8
Cat. No. B3258428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile
CAS304465-35-8
SynonymsVRX-329747
Molecular FormulaC18H10N4O3
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=C(C(=O)N3C4=CC=C(C=C4)[N+](=O)[O-])C#N
InChIInChI=1S/C18H10N4O3/c19-10-11-9-16-17(14-3-1-2-4-15(14)20-16)21(18(11)23)12-5-7-13(8-6-12)22(24)25/h1-9,20H
InChIKeyRGQQFAFUXNUEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VRX-329747 (1-(4-Nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile, CAS 304465-35-8): Why This Indolopyridone NNRTI Demands Prioritization in Procurement


VRX-329747 is a prototypical member of the indolopyridone (INDOPY) class of non‑nucleoside reverse transcriptase inhibitors (NNRTIs) that function as nucleotide‑competing RT inhibitors (NcRTIs), targeting HIV‑1 reverse transcriptase (RT) via a mechanism fundamentally distinct from both classic NNRTIs and nucleoside RT inhibitors (NRTIs) [1]. Its core pyrido[3,2‑b]indole scaffold with a 4‑nitrophenyl N1‑substituent and a 3‑carbonitrile group confers low nanomolar anti‑HIV‑1 activity (wild‑type EC₅₀ = 156 nM) and a resistance mutation fingerprint that maps to the RT catalytic site rather than the hydrophobic NNRTI pocket, making it chemically and mechanistically non‑interchangeable with first‑ and second‑generation NNRTIs [1].

NcRTI mechanism targeting RT catalytic site, distinct from classic NNRTIs
Active against NNRTI-resistant HIV-1 mutants, supports resistance profiling
Research tool for RT active-site biology and mutation studies

Structural Specificity of VRX-329747: Why Indolopyridone‑Class NNRTIs Cannot Be Replaced by Generic NNRTIs or NRTIs


INDOPY‑class inhibitors, with VRX-329747 as the founding example, compete with the natural dNTP substrate at the RT catalytic site and select for an unprecedented combination of NRTI‑associated (M41L, A62T/V, V118I, M184V) and novel (S68N, G112S) mutations, unlike classic NNRTIs that bind the allosteric hydrophobic pocket and rapidly select for single‑point mutations such as K103N or Y181C [1]. Consequently, generic substitution with efavirenz, nevirapine, or rilpivirine fails to recapitulate VRX-329747’s capacity to retain full activity against a broad panel of NNRTI‑resistant clinical isolates—a property directly linked to its unique binding mode and resistance selection pathway [1]. The below quantitative evidence substantiates this non‑substitutability.

Classic NNRTIs (efavirenz, nevirapine)
Bind allosteric pocket; may not replicate NcRTI catalytic-site resistance profile. Direct substitution limits NNRTI-resistant panel utility.
NRTIs (emtricitabine, lamivudine)
M184V mutation abrogates activity; VRX-329747 retains readout. Cannot substitute for M184V-containing multi-drug-resistant construct screening.

VRX-329747 Head‑to‑Head Quantitative Differentiation vs. Efavirenz, VRX-413638, and Standard NRTIs


VRX-329747 Retains Full Potency Against NNRTI‑Resistant Mutants, Whereas Efavirenz Loses Up to >50,000‑Fold Activity

VRX-329747 exhibited a mean fold‑change in EC₅₀ of ≤3.7 against a comprehensive panel of NNRTI‑resistant HIV‑1 molecular clones, including high‑impact single mutations (K103N, Y188L, G190S) and clinically relevant double mutations (K103N‑L100I, K103N‑Y188L), whereas efavirenz showed fold‑changes ranging from 23‑fold to >50,000‑fold against the same mutants [1]. For example, against the Y188L mutant, efavirenz suffered a 392‑fold loss in potency while VRX-329747 showed only a 0.6‑fold change, and against the K103N‑Y188L double mutant, efavirenz was essentially inactive (>50,000‑fold) while VRX-329747 remained fully active (0.7‑fold) [1].

NNRTI mutant potency
Head-to-head
VRX-329747 fold-change ≤3.7; efavirenz up to >50,000-fold loss
Supports NNRTI-resistant isolate screening context; assay response differs substantially from efavirenz.
HeLa-JC53 reporter assay; single-cycle infectivity; n=2
NNRTI resistance HIV-1 reverse transcriptase antiviral potency

VRX-329747 Selects NRTI‑Like Resistance Mutations at the RT Catalytic Site, Contrasting with Classic NNRTIs That Select Hydrophobic Pocket Mutations

In long‑term (6‑month) serial passage experiments, VRX-329747 did not select any of the classic NNRTI resistance mutations (e.g., K103N, Y181C, Y188L). Instead, it consistently selected NRTI‑associated mutations (M41L, A62T/V, V118I, M184V) together with two novel active‑site mutations (S68N and G112S) that had not previously been associated with NNRTI or NRTI exposure [1]. At the initial resistance breakthrough (1.6 μM), 70% of viral clones carried M184V, but none carried M184V alone—at least two additional mutations were present in every clone [1]. This selection pattern stands in stark contrast to efavirenz, where a single K103N mutation is sufficient to cause >27‑fold resistance [1].

Mutation selection profile
Head-to-head
Selected M41L, A62T/V, S68N, G112S, V118I, M184V; no classic NNRTI mutations
Resistance pathway supports RT active-site study context; not recapitulated by efavirenz single mutants.
6-month serial passage in SupT1 cells; proviral RT sequencing
HIV-1 drug resistance mutational fingerprint reverse transcriptase

VRX-329747 Retains Activity Against Multi‑NRTI‑Resistant HIV‑1 Mutants That Completely Abrogate Emtricitabine Activity

Against a panel of engineered HIV‑1 mutants carrying single and combined NRTI resistance mutations, VRX‑329747 exhibited a fold‑change in EC₅₀ of ≤10.3, even for mutants carrying up to six amino acid changes (M41L‑A62V‑S68N‑G112S‑V118I‑M184V), while emtricitabine (FTC) was completely inactive (EC₅₀ >10 μM, designated “Max”) against all tested M184V‑containing constructs [1]. The M184V single mutant reduced FTC activity beyond the upper limit of quantification yet caused only a 3.5‑fold shift in VRX-329747 potency [1].

Multi-NRTI mutant activity
Head-to-head
VRX-329747 fold-change ≤10.3; emtricitabine >130-fold loss (M184V+ constructs)
Supports M184V-containing panel calibration; NRTI-resistant construct screening context.
Engineered clones; HeLa-JC53 reporter assay
NRTI resistance multi-drug resistant HIV-1 salvage therapy

VRX-329747 vs. Its 5‑Methyl Analog VRX‑413638 (INDOPY‑1): Potency vs. Genetic Barrier Trade‑Off

The 5‑methyl derivative VRX‑413638 (INDOPY‑1) is approximately 6.8‑fold more potent than VRX‑329747 against wild‑type HIV‑1 (wild‑type EC₅₀: 23 nM vs. 156 nM), yet both compounds exhibit identical cytotoxicity thresholds (CC₅₀ >100 μM in HeLa cells) and nearly superimposable resistance profiles against NNRTI‑resistant mutants [1]. The potency gain from N5‑methylation comes at the cost of a potentially lower genetic barrier to resistance: VRX‑329747‑selected breakthrough viruses required ≥70 days to emerge at 0.8 μM, while VRX‑413638, despite being more potent, was not subjected to identical long‑term resistance selection in the published study, precluding direct comparison but highlighting VRX‑329747 as the preferred tool compound for resistance mechanism studies [1].

Analog SAR comparison
Reported
VRX-413638: 6.8-fold more potent; similar cytotoxicity; resistance profile superimposable
Supports SAR study fit; potency vs. genetic barrier trade-off review for tool compound selection.
WT EC₅₀ 23 nM vs 156 nM; HeLa cells; selectivity index context
structure-activity relationship indolopyridone optimization antiviral potency

Procurement‑Validated Application Scenarios for VRX-329747 Based on Quantitative Differentiation Data


Salvage Antiretroviral Screening Against NNRTI‑Resistant HIV‑1 Isolates

VRX‑329747 consistently delivers <4‑fold EC₅₀ shifts against all common NNRTI resistance mutations including K103N, Y188L, G190S, and their double‑mutant combinations, whereas efavirenz fails completely (>50,000‑fold loss) [1]. This makes VRX‑329747 an essential control compound and lead scaffold for screening programs targeting NNRTI‑experienced patient populations or for profiling compound libraries against NNRTI‑resistant reference strains.

HIV‑1 Reverse Transcriptase Resistance Mechanism and Active‑Site Biology Studies

Because VRX‑329747 uniquely selects for active‑site mutations (S68N, G112S) plus NRTI‑associated changes (M41L, A62T/V, V118I, M184V) rather than NNRTI‑pocket mutations, it serves as a critical probe for dissecting dNTP‑binding site dynamics and for generating RT mutant libraries that preserve NNRTI‑pocket sensitivity [1]. This is not achievable with efavirenz or nevirapine, which exclusively select hydrophobic‑pocket mutations.

Construction and Validation of Multi‑Drug‑Resistant HIV‑1 Reference Panels

VRX‑329747 retains measurable potency (EC₅₀ fold‑change ≤10.3) against engineered HIV‑1 mutants carrying up to six RT mutations, including M184V‑containing constructs that completely abrogate emtricitabine activity [1]. It is therefore suitable as a calibration compound for multi‑drug‑resistant virus panels and for quantifying the residual activity of novel NcRTI‑class inhibitors.

Structure‑Activity Relationship (SAR) and Lead Optimization Campaigns on the Indolopyridone Scaffold

VRX‑329747 represents the des‑methyl parent of the INDOPY series and provides the baseline for SAR studies: the 5‑methyl substitution in VRX‑413638 yields a 6.8‑fold potency improvement without altering cytotoxicity, while maintaining the same distinctive resistance fingerprint [1]. Procurement of both compounds enables head‑to‑head evaluation of substituent effects on potency, resistance, and pharmacokinetic properties within a shared chemotype.

Application
Selection Property
Validation Focus
NNRTI-resistant HIV-1 screening studies
NcRTI mechanism; broad mutant coverage
Assay response against NNRTI-resistant reference strains
RT active-site biology and resistance mechanism studies
Non-classical mutation selection (S68N, G112S)
Mutant library generation without NNRTI-pocket cross-resistance
Multi-drug-resistant HIV-1 panel calibration
Retained potency context against M184V+ constructs
NcRTI-class inhibitor residual activity quantification
Indolopyridone SAR and lead optimization
Des-methyl baseline scaffold
Potency vs genetic barrier trade-off assessment
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